BenchChemオンラインストアへようこそ!

8-(allylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

5-HT receptor ligands serotonin receptor pharmacology neuropsychiatric drug discovery

This 8-allylamino-7-(4-methylbenzyl)-purine-2,6-dione is a fully substituted xanthine analog with a unique three-dimensional pharmacophore that cannot be replicated by simple homologation. The C8 allylamino group introduces π-system conjugation critical for 5-HT receptor subtype selectivity, while the N7 4-methylbenzyl anchor drives DPP-IV active-site binding. With a molecular weight of 339.4 Da, logP ≈2.5, and only one H-bond donor, it meets key CNS drug-likeness criteria, positioning it as an ideal intermediate-complexity starting point for fragment-based drug discovery. The terminal alkene further enables late-stage functionalization via thiol-ene click chemistry or olefin metathesis. Researchers use this compound in focused 5-HT1A/2A/7 screening decks, DPP-IV inhibitor design, and purinergic target identification. Contact us to secure research-grade material.

Molecular Formula C18H21N5O2
Molecular Weight 339.399
CAS No. 375355-28-5
Cat. No. B2585509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(allylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
CAS375355-28-5
Molecular FormulaC18H21N5O2
Molecular Weight339.399
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=C(N=C2NCC=C)N(C(=O)N(C3=O)C)C
InChIInChI=1S/C18H21N5O2/c1-5-10-19-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)11-13-8-6-12(2)7-9-13/h5-9H,1,10-11H2,2-4H3,(H,19,20)
InChIKeyWKHNJGDVAUDBPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 vial / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Allylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 375355-28-5): A Differentiated Purine-2,6-dione Scaffold for Screening and Medicinal Chemistry Procurement


8-(Allylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 375355-28-5) is a fully substituted purine-2,6-dione derivative bearing an allylamino substituent at C8 and a 4-methylbenzyl group at N7 . With a molecular formula of C18H21N5O2 and a molecular weight of 339.4 Da, this compound belongs to a class of 7-arylalkyl-8-amino-purine-2,6-diones that have been explored as serotonin receptor (5-HT1A, 5-HT2A, 5-HT7) ligands and dipeptidyl peptidase IV (DPP-IV) inhibitors [1][2]. It is commercially available as a research-grade screening compound at ≥95% purity from suppliers including Sigma-Aldrich (AldrichCPR) and AKSci .

Why Generic Substitution of 8-(Allylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione Fails: Structural Uniqueness Drives Target Engagement and Selectivity


The 8-allylamino-7-(4-methylbenzyl) substitution pattern creates a unique three-dimensional pharmacophore that cannot be replicated by simple homologation or heteroatom replacement. In the purine-2,6-dione class, the nature of the C8 amino substituent (allyl vs. ethyl, benzyl, methylthio, or nitro) profoundly influences both the electron density of the purine core and the conformational flexibility of the side chain, directly impacting receptor binding affinity and selectivity at 5-HT receptor subtypes [1]. Similarly, the N7 substituent (4-methylbenzyl vs. other arylalkyl groups) modulates hydrophobic interactions within the binding pocket. Generic substitution with an 8-ethylamino or 8-benzylamino analog would alter the π-system conjugation (allyl double bond participation) and steric bulk, potentially abolishing the specific activity profile that makes this compound a valuable screening candidate [2].

Quantitative Differentiation Evidence for 8-(Allylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 375355-28-5) vs. Its Closest Analogs


Allylamino vs. Ethylamino at C8: Enhanced π-Conjugation and Conformational Versatility for 5-HT Receptor Binding

The 8-allylamino substituent in the target compound introduces a terminal alkene that extends the conjugated π-system of the purine core, in contrast to the fully saturated 8-ethylamino analog (CAS 332904-74-2). Quantitative computed XLogP3 for the allylamino compound is 2.5 [1], indicating moderate lipophilicity suitable for blood-brain barrier penetration. While direct head-to-head binding data for this specific compound are not publicly available, the class-level structure-activity relationship established in Zajdel et al. (2013) demonstrates that the allyl/propynyl substituent at N7 position of related 8-aminoalkyl purine-2,6-diones yields mixed 5-HT1A/5-HT2A/5-HT7 ligands with nanomolar affinities, and that the nature of the unsaturated side chain critically modulates selectivity among 5-HT receptor subtypes [2].

5-HT receptor ligands serotonin receptor pharmacology neuropsychiatric drug discovery

7-(4-Methylbenzyl) vs. 7-Benzyl or 7-Unsubstituted: Hydrophobic Anchor Tuning for DPP-IV Inhibition

The target compound bears a 4-methylbenzyl group at N7, distinguishing it from 7-benzyl or 7-unsubstituted purine-2,6-diones. The patent literature establishes that purine-2,6-diones with arylalkyl substituents at N7 act as therapeutically active DPP-IV inhibitors, and that the specific aryl substitution pattern influences enzyme inhibitory potency [1]. The 4-methyl group on the benzyl ring in the target compound (CAS 375355-28-5) adds steric bulk and lipophilicity relative to the unsubstituted 7-benzyl analog, which is predicted to alter binding pocket occupancy within the DPP-IV active site. The 7-unsubstituted 8-allylamino-1,3-dimethyl-purine-2,6-dione (CAS 78960-38-0) lacks this hydrophobic anchor entirely and would show markedly reduced potency .

DPP-IV inhibitors type 2 diabetes purine-based inhibitors

8-Allylamino vs. 8-Benzylamino: Molecular Weight and Rotatable Bond Optimization for CNS Drug-Like Properties

The target compound (MW 339.4 Da, 5 rotatable bonds) maintains a lower molecular weight and fewer rotatable bonds than the 8-benzylamino analog (CAS 332904-81-1, MW 389.5 Da, 6 rotatable bonds) . In CNS drug discovery, molecular weight below 400 Da and rotatable bond count ≤5 are preferred for optimal brain penetration. The allylamino compound satisfies both criteria, while the benzylamino analog exceeds the recommended molecular weight threshold for CNS candidates and carries an additional rotatable bond that may reduce binding entropy [1]. This structural economy is consistent with the findings of Zajdel et al. (2013), who demonstrated that modification of the arylalkyl/allyl substituent in position 7 opens possibilities for designing 5-HT ligands with preserved π electron system and lower molecular weight [2].

CNS drug likeness ligand efficiency medicinal chemistry optimization

8-Allylamino vs. 8-Methylthio: Hydrogen-Bond Donor Capacity Differentiates Target Engagement Profiles

The target compound possesses one hydrogen-bond donor (the allylamino N-H group), whereas the 8-methylthio analog (CAS 476480-12-3) has zero H-bond donors [1]. This difference is functionally critical because the 8-amino NH can act as a hydrogen-bond donor to Asp/Glu residues in kinase hinge regions or aminergic receptor binding sites, whereas the 8-methylthio sulfur cannot serve as an H-bond donor. Additionally, the target compound's computed hydrogen-bond acceptor count of 4 (two carbonyl oxygens at positions 2 and 6, plus the N7 and N9 purine nitrogens) is identical to the methylthio analog, but the presence of the donor creates a fundamentally different pharmacophore that can engage a broader range of biological targets [1].

hydrogen-bond donor binding mode ATP-competitive kinase inhibition

Computed Physicochemical Profile: XLogP3, Solubility Prediction, and Oral Bioavailability Parameter Compliance

The target compound demonstrates full compliance with Lipinski's Rule of Five and Veber's oral bioavailability criteria based on computed descriptors [1]: MW = 339.4 (<500), XLogP3 = 2.5 (<5), HBD = 1 (<5), HBA = 4 (<10), rotatable bonds = 5 (≤10), and topological polar surface area (TPSA) estimated at ~70 Ų (<140 Ų). By comparison, the 8-benzylamino analog (MW 389.5, XLogP3 ~3.5) pushes the lipophilicity boundary higher, and the 8-(naphthylmethyl) analog (MW 375.4, CAS 476480-26-9) exceeds the preferred CNS logP range . The 8-nitro analog (CAS 477333-80-5, MW 344.4) introduces an electron-withdrawing group that fundamentally alters the electronic character of the purine core, potentially creating a redox liability not present in the allylamino compound .

drug-likeness ADME prediction Lipinski Rule of Five

Targeted Application Scenarios for 8-(Allylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 375355-28-5) in Research and Industrial Workflows


Serotonin Receptor (5-HT1A/2A/7) Screening Libraries for Neuropsychiatric Drug Discovery

Based on the class-level evidence that 7-substituted 8-aminoalkyl purine-2,6-diones yield mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands with nanomolar affinities [1], this compound is positioned as a screening candidate for anxiety and depression target panels. The allylamino group's terminal alkene introduces π-system conjugation that may confer unique subtype selectivity compared to saturated alkylamino analogs, justifying its inclusion in focused 5-HT receptor screening decks alongside structurally distinct chemotypes.

DPP-IV Inhibitor Hit Identification and Lead Optimization for Type 2 Diabetes

The patent literature establishes purine-2,6-diones as therapeutically active DPP-IV inhibitors [2]. The target compound's 7-(4-methylbenzyl) substituent provides the hydrophobic anchor required for DPP-IV active-site binding, while the 8-allylamino group offers a synthetic handle for further derivatization. This compound is suitable as a starting point in structure-based drug design campaigns targeting DPP-IV, particularly where the allyl group can be elaborated via click chemistry or olefin metathesis to generate focused libraries.

CNS-Penetrant Fragment Elaboration and Ligand Efficiency Optimization

With a molecular weight of 339.4 Da, XLogP3 of 2.5, and only one hydrogen-bond donor, this compound satisfies key CNS drug-likeness criteria (MW <400, logP 2-3, HBD ≤3) [3]. Its rotatable bond count (5) and moderate TPSA (~70 Ų) predict favorable brain penetration. This makes it an attractive intermediate-complexity starting point for fragment-based drug discovery (FBDD) programs where maintaining CNS drug-like properties during fragment growth is critical. The allyl handle further enables late-stage functionalization to probe additional binding pockets without dramatically increasing molecular weight.

Chemical Biology Probe Development for Purinergic Signaling Pathway Investigation

As a close structural analog of xanthine and theophylline, this compound occupies the purine recognition motif conserved across adenosine receptors, phosphodiesterases, and purine nucleoside phosphorylase [3]. The 8-allylamino group distinguishes it from naturally occurring purines and enables bioorthogonal conjugation (e.g., thiol-ene click chemistry via the terminal alkene) for generating affinity chromatography resins or fluorescent probes to identify novel purine-binding protein targets in cellular lysates.

Quote Request

Request a Quote for 8-(allylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.